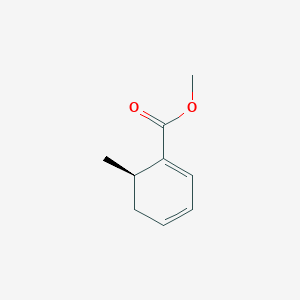
Methyl (6R)-6-methylcyclohexa-1,3-diene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (6R)-6-methylcyclohexa-1,3-diene-1-carboxylate (MCD) is a chemical compound used in scientific research for its unique properties. It is a cyclic ester that can be synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Wirkmechanismus
MCD has a unique mechanism of action that involves the formation of a reversible covalent bond with proteins. It binds to the active site of enzymes and inhibits their activity by blocking the substrate from binding. This mechanism has been studied extensively in various enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
MCD has been shown to have various biochemical and physiological effects, including its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various effects on the body, including improved cognitive function and muscle contraction.
Vorteile Und Einschränkungen Für Laborexperimente
MCD has several advantages for lab experiments, including its ease of synthesis, its stability, and its unique mechanism of action. However, it also has some limitations, including its potential toxicity and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for research involving MCD, including its use as a tool for investigating the mechanism of action of enzymes, its potential use as a therapeutic agent for diseases involving acetylcholine dysfunction, and its potential use as a starting material for the synthesis of new compounds with unique properties.
In conclusion, Methyl (Methyl (6R)-6-methylcyclohexa-1,3-diene-1-carboxylate)-6-methylcyclohexa-1,3-diene-1-carboxylate is a unique chemical compound with various scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively. Further research into MCD could lead to the development of new therapeutic agents and the synthesis of new compounds with unique properties.
Synthesemethoden
MCD can be synthesized using several methods, including the Diels-Alder reaction, which involves the reaction of a diene and a dienophile. One of the most commonly used methods for synthesizing MCD is the reaction of 3-methylcyclohex-2-enone with ethyl acrylate in the presence of a Lewis acid catalyst. This reaction results in the formation of MCD as the major product.
Wissenschaftliche Forschungsanwendungen
MCD has been used in various scientific research applications, including its use as a chiral auxiliary for asymmetric synthesis, a starting material for the synthesis of other compounds, and a reactant in the synthesis of natural products. It has also been used as a probe to study protein-ligand interactions and to investigate the mechanism of action of enzymes.
Eigenschaften
CAS-Nummer |
178991-18-9 |
|---|---|
Produktname |
Methyl (6R)-6-methylcyclohexa-1,3-diene-1-carboxylate |
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
methyl (6R)-6-methylcyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-7-5-3-4-6-8(7)9(10)11-2/h3-4,6-7H,5H2,1-2H3/t7-/m1/s1 |
InChI-Schlüssel |
RJMGNWLDUBCFPN-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@@H]1CC=CC=C1C(=O)OC |
SMILES |
CC1CC=CC=C1C(=O)OC |
Kanonische SMILES |
CC1CC=CC=C1C(=O)OC |
Synonyme |
1,3-Cyclohexadiene-1-carboxylicacid,6-methyl-,methylester,(R)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine](/img/structure/B71685.png)
![2-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B71691.png)
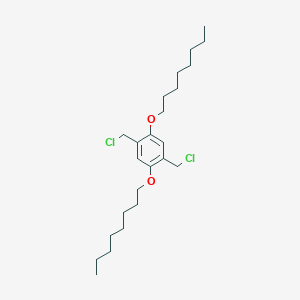
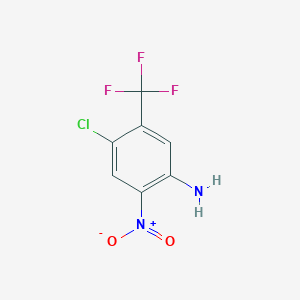
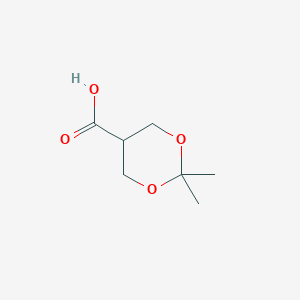
![1-[3-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B71702.png)
![Ethyl isoxazolo[5,4-c]isoxazole-3-carboxylate](/img/structure/B71703.png)
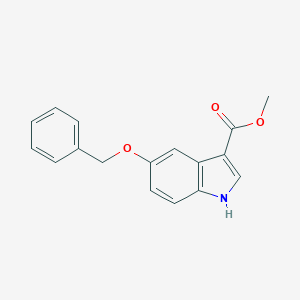

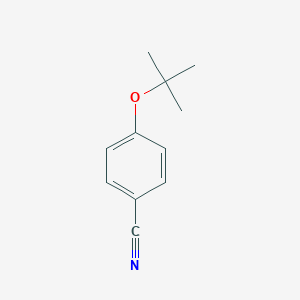
![7-Ethoxy-5H-benzo[7]annulen-5-one](/img/structure/B71710.png)

![Propionic Acid (1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B71713.png)